1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane
Description
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C12H15N/c1-9-2-4-11(5-3-9)12-6-10(7-12)8-13-12/h2-5,10,13H,6-8H2,1H3 |
InChI Key |
URTZOFLEYPYRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)CN3 |
Origin of Product |
United States |
Preparation Methods
Photochemical [2 + 2] Cycloaddition Approach
A modular and efficient approach to bicyclo[2.1.1]hexane derivatives involves photochemical [2 + 2] cycloaddition reactions. This method uses light to induce the cycloaddition of suitable precursors, such as bicyclo[1.1.0]butanes or para-quinone methides, to form the bicyclic framework.
-
- Use of bicyclo[1.1.0]butane derivatives as starting materials.
- Reaction with para-quinone methides under mild conditions.
- Hexafluoroisopropanol (HFIP) as a promoter solvent.
- Room temperature stirring for short reaction times (typically 1 minute).
-
- Formation of spiro-bicyclo[2.1.1]hexane products with high yields (up to 88%).
- The products can be further functionalized or reduced to introduce nitrogen functionalities.
Detailed Experimental Procedures and Yields
The following table summarizes key experimental procedures and yields for the preparation of bicyclo[2.1.1]hexane derivatives relevant to 1-(4-methylphenyl)-2-azabicyclo[2.1.1]hexane synthesis:
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cycloaddition of bicyclo[1.1.0]butane with para-quinone methide | Room temp, HFIP solvent, 1 min stirring | 82-88 | Scalable, purification by silica gel chromatography |
| 2 | Reduction with diisobutylaluminum hydride (DIBAL-H) at -80 °C | DCM solvent, 30 min stirring | 87 | Produces intermediate alcohol derivatives |
| 3 | Further reduction with DIBAL-H at -45 °C | DCM solvent, 2 h stirring | 89 | Allows selective reduction steps |
| 4 | Grignard addition with methylmagnesium bromide | THF solvent, room temp, 1 h | 81 | Introduces methyl substituent, precursor to azabicyclo formation |
| 5 | Palladium-catalyzed coupling with boronic acid | DMSO solvent, 80 °C, 1.5 h | 97 | Enables aryl substituent installation |
These steps collectively enable the construction and functionalization of bicyclo[2.1.1]hexane derivatives with aryl groups such as 4-methylphenyl, setting the stage for nitrogen incorporation to form the azabicyclic system.
Nitrogen Incorporation to Form Azabicyclo[2.1.1]hexane
While the direct synthetic routes to 1-(4-methylphenyl)-2-azabicyclo[2.1.1]hexane are less frequently reported in isolated form, common strategies for nitrogen incorporation in related bicyclic systems include:
- Amination of bicyclic ketones or alcohols: Conversion of carbonyl or hydroxyl groups on the bicyclic scaffold to amines via reductive amination or nucleophilic substitution.
- Ring expansion or rearrangement: Using nitrogen-containing reagents to expand or rearrange the bicyclic ring system to incorporate nitrogen.
- Use of azabicyclo precursors: Starting with nitrogen-containing bicyclo[1.1.0]butane analogs or related azabicyclic intermediates.
These methods often follow the initial bicyclo[2.1.1]hexane core synthesis and rely on well-established organic transformations such as reductive amination, nucleophilic substitution, or catalytic amination.
Characterization and Analytical Data
The synthesized bicyclo[2.1.1]hexane derivatives, including those bearing 4-methylphenyl groups, are characterized by:
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR and ^13C NMR spectra recorded in deuterated chloroform or tetrahydrofuran-d8.
- Chemical shifts, multiplicities, and coupling constants consistent with bicyclic and aromatic protons.
- High-Resolution Mass Spectrometry (HRMS):
- Electrospray ionization (ESI) method confirming molecular weights.
- Melting Point Determination:
- Used to assess purity and confirm compound identity.
- Thin Layer Chromatography (TLC) and Column Chromatography:
- For reaction monitoring and purification.
Representative data for a related methyl 3',5'-di-tert-butyl-4'-oxo-3-phenyl-1-(p-tolyl)spiro[bicyclo[2.1.1]hexane-2,1'-cyclohexane]-2',5'-diene-4-carboxylate compound show clean NMR spectra and high purity, supporting the robustness of the synthetic approach.
Summary Table of Key Synthetic Parameters
| Parameter | Description/Value |
|---|---|
| Starting materials | Bicyclo[1.1.0]butanes, para-quinone methides |
| Key solvent | Hexafluoroisopropanol (HFIP), dichloromethane (DCM), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) |
| Reaction temperature | Room temperature to -80 °C (for reductions) |
| Reaction time | 1 min (cycloaddition) to 2 h (reductions) |
| Catalysts | Palladium complexes (e.g., Pd(dppf)Cl2) for coupling |
| Yield range | 69% to 97% depending on step |
| Characterization techniques | NMR (^1H, ^13C), HRMS, melting point, TLC |
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane is a bicyclic compound featuring a bicyclo[2.1.1]hexane framework and a 4-methylphenyl substituent, making it potentially valuable in medicinal chemistry and organic synthesis. The molecular formula is , and its molecular weight is 189.25 g/mol.
Chemical Reactivity
1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane can undergo several types of reactions:
- Oxidation
- Reduction
- Substitution reactions
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.
Structural Comparison
1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane's specific combination of a bicyclic structure with an aromatic substituent enhances its potential reactivity and biological activity compared to similar compounds.
| Compound Name | Structure | Key Features |
|---|---|---|
| Bicyclo[3.1.0]hexane | Bicyclo[3.1.0]hexane | Different ring structure; lacks nitrogen |
| Bicyclo[2.2.0]hexane | Bicyclo[2.2.0]hexane | More flexible structure; potential for different reactivity |
| Tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane | Tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane | Contains an amino group; different biological activity |
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its bicyclic structure. The rigid and strained nature of the bicyclo[2.1.1]hexane core allows it to fit into specific binding sites on target molecules, thereby modulating their activity. This interaction can influence various biological pathways and processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-(4-methylphenyl)-2-azabicyclo[2.1.1]hexane can be contextualized against other derivatives of the 2-azabicyclo[2.1.1]hexane scaffold. Key comparisons include:
Physicochemical and Structural Comparisons
- Crystal Packing : Analogous compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)imidazol-4-yl]methanimines exhibit significant dihedral angles (~56°) between aromatic rings, stabilized by weak C–H⋯N and π–π interactions . This contrasts with the bicyclic core of 1-(4-methylphenyl)-2-azabicyclo[2.1.1]hexane, which lacks extended π systems but benefits from intramolecular strain.
- Mass Spectrometry : HR-MS data for derivatives like 8f (4-methoxybenzyl) and 16 (2-hydroxyethyl) confirm molecular integrity, with deviations <1 ppm between calculated and observed masses .
Key Research Findings
Synthetic Flexibility : The 2-azabicyclo[2.1.1]hexane core tolerates diverse substituents (e.g., silyl, benzoyl, hydroxyalkyl), but yields vary widely based on steric and electronic factors .
Biological Limitations : Despite structural mimicry, many derivatives fail to bind nAChRs, underscoring the need for precise substituent alignment .
Biological Activity
1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane is a bicyclic compound notable for its unique structural properties and potential pharmacological applications. This compound features a nitrogen atom within its bicyclic framework, enhancing its interaction with biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
Structural Characteristics
The compound's structure can be represented as follows:
This bicyclic system is characterized by its azabicyclo[2.1.1]hexane core, which contributes to its rigidity and ability to fit into specific binding sites on proteins.
The biological activity of 1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane is primarily linked to its ability to modulate protein function through binding interactions. The rigid structure allows it to effectively occupy active sites on various proteins, potentially leading to:
- Inhibition of Enzyme Activity : By binding to active sites, the compound may inhibit enzymes critical for various biological pathways.
- Ligand-Directed Degradation : It can facilitate the degradation of target proteins, which is particularly relevant in therapeutic contexts for diseases where protein accumulation is detrimental.
Binding Studies
Studies exploring the binding affinities of 1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane often employ techniques such as:
- Surface Plasmon Resonance (SPR) : This technique measures the binding kinetics and affinities between the compound and target proteins.
- Isothermal Titration Calorimetry (ITC) : ITC provides insights into the thermodynamics of the binding interactions.
Research Findings and Case Studies
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of azabicyclo[2.1.1]hexanes exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Cytotoxic Effects : In vitro studies have demonstrated that certain azabicyclo compounds can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology .
- Neuropharmacological Effects : The structural similarity to known psychoactive compounds indicates that 1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane may interact with neurotransmitter systems, warranting further investigation into its effects on central nervous system targets .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds illustrates the unique properties of 1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane | Azabicyclo structure with a methylphenyl substituent | Potential enzyme inhibitor, antimicrobial |
| 4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane | Azido and sulfonyl groups | Bioconjugation applications, potential drug development |
| Other Azabicyclo Compounds | Varying substituents on the bicyclic core | Diverse biological activities, including antimicrobial and anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
